A Technical Guide to Methyl 2,5-dibromopentanoate (CAS: 50995-48-7): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Methyl 2,5-dibromopentanoate (CAS: 50995-48-7): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,5-dibromopentanoate, identified by CAS number 50995-48-7, is a halogenated ester that serves as a versatile bifunctional reagent in organic synthesis.[1] Its structure, featuring bromine atoms at the C2 and C5 positions and a methyl ester group, makes it an ideal precursor for constructing various molecular scaffolds, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, key synthetic applications, and safety protocols. The primary focus is on its utility as a building block in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry, highlighting its importance for professionals in drug development.[1][2][3]
Physicochemical and Safety Data
The fundamental properties of Methyl 2,5-dibromopentanoate are summarized below. Careful handling is essential due to its hazardous nature.[1][4]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 50995-48-7 | [1][5][6][7] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [1][6][8][9] |
| Molecular Weight | 273.95 g/mol | [6][7][8][9] |
| Synonyms | Methyl 2,5-dibromovalerate, 2,5-Dibromopentanoic acid methyl ester | [1][4][7][10] |
| Appearance | Pale yellow solid or colorless liquid | [1][11] |
| Boiling Point | 249 °C at 760 mmHg | [11] |
| Flash Point | 104.4 °C | [11] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended temperatures range from 2-8°C to -20°C for long-term storage. Keep container tightly sealed. | [1][6][9][11] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [11] |
| Signal Word | Danger | [5][11] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5][11][12] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to hazardous waste disposal. | [5][11][12] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this compound were not found in literature searches, its ¹H and ¹³C NMR spectra can be predicted based on its chemical structure. These predictions are invaluable for reaction monitoring and structural confirmation of its derivatives.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 4.2 - 4.4 | (1H, multiplet), -CH(Br)CO₂Me |
| ~ 3.7 - 3.8 | (3H, singlet), -OCH₃ |
| ~ 3.4 - 3.5 | (2H, triplet), -CH₂Br |
| ~ 2.2 - 2.5 | (2H, multiplet), -CH₂CH₂Br |
| ~ 1.9 - 2.2 | (2H, multiplet), -CH(Br)CH₂- |
Key Application: Synthesis of Substituted Piperidines
The primary utility of Methyl 2,5-dibromopentanoate in drug development lies in its role as a key starting material for the synthesis of substituted piperidines. The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and natural alkaloids due to its ability to confer favorable pharmacokinetic properties.[2][3]
The reaction typically involves a bimolecular nucleophilic substitution followed by an intramolecular cyclization (a tandem Sₙ2 reaction) with a primary amine. This process efficiently constructs the piperidine core, with the ester group at the 2-position providing a handle for further functionalization.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted 2-Carbomethoxypiperidines
This protocol describes a generalized method for the synthesis of a piperidine derivative from Methyl 2,5-dibromopentanoate and a primary amine.
Reagents and Materials:
-
Methyl 2,5-dibromopentanoate (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (0.1 M concentration)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2,5-dibromopentanoate and the chosen solvent (e.g., Acetonitrile).
-
Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the slow addition of the primary amine.
-
Reaction Conditions: Stir the reaction mixture vigorously at a specified temperature (typically between 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-carbomethoxypiperidine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. 50995-48-7 Cas No. | Methyl 2,5-dibromopentanoate | Apollo [store.apolloscientific.co.uk]
- 5. 50995-48-7 | Methyl 2,5-dibromopentanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. 50995-48-7|Methyl 2,5-dibromopentanoate|BLD Pharm [bldpharm.com]
- 7. CAS 50995-48-7 | 2123-9-X1 | MDL MFCD02684289 | Methyl 2,5-dibromopentanoate | SynQuest Laboratories [synquestlabs.com]
- 8. Methyl 2,5-dibromopentanoate - Lead Sciences [lead-sciences.com]
- 9. usbio.net [usbio.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Methyl 2,5-dibromopentanoate | 50995-48-7 [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
